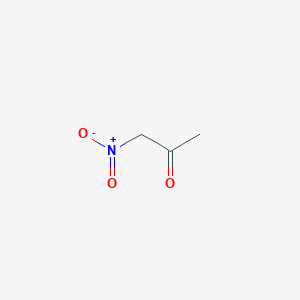

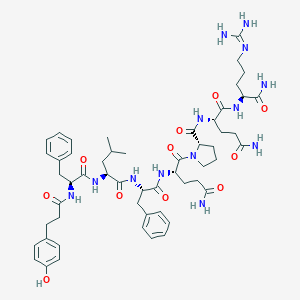

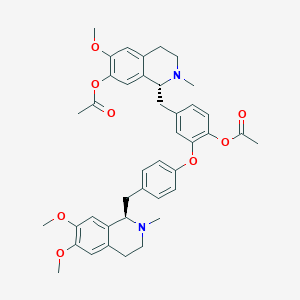

![molecular formula C7H12O B158893 双环[2.2.1]庚烷-2-醇 CAS No. 1632-68-4](/img/structure/B158893.png)

双环[2.2.1]庚烷-2-醇

描述

Bicyclo[2.2.1]heptan-2-ol, also known as Norborneol or Norbornyl alcohol, is a chemical compound with the formula C7H12O . It has a molecular weight of 112.1696 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptan-2-ol can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 .

Chemical Reactions Analysis

Bicyclo[2.2.1]heptan-2-ol can undergo biotransformation into the corresponding lactones using NCIMB 9871 . The transformations can be conducted using a coupled enzyme system (dehydrogenase and monooxygenase) with recycling of NADPH/NADP .

Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-2-ol has a density of 1.1±0.1 g/cm3, a boiling point of 176.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 48.1±6.0 kJ/mol and a flash point of 74.4±10.9 °C .

科学研究应用

1. 分子内环丙烷化和立体选择性合成

双环[2.2.1]庚烷-2-醇在有机合成领域中被广泛应用,特别是在分子内环丙烷化中。例如,Hodgson等人(2005年)和(2007年)展示了该化合物在双环[3.1.0]己烷-2-醇和双环[4.1.0]庚烷-2-醇的简洁立体选择性合成中的应用。他们通过利用各种试剂对环氧氯丙烷进行区域选择性开环,然后对产生的不饱和氯水合物进行分子内环丙烷化来实现这一目标(Hodgson et al., 2005)(Hodgson et al., 2007)。

2. 酶解和对映选择性

该化合物已被用于酶解研究。Königsberger等人(1989年)和Barnier等人(1997年,1999年)探索了其酶解和分辨,揭示了立体因素对对映选择性的影响。这种方法可以获得对映富集的构建块,用于合成环戊烷和环己烷系统(Königsberger等人,1989年)(Barnier et al., 1997)(Barnier et al., 1999)。

3. 合成和分解研究

双环[2.2.1]庚烷-2-醇已成为合成和分解研究的研究对象。Plettner等人(2005年)和Abdrakhmanova等人(2007年)研究了其在合成各种化合物中的作用,并研究了其分解,为这些过程的热力学和动力学提供了见解(Plettner et al., 2005)(Abdrakhmanova et al., 2007)。

4. 在聚合材料中的应用

该化合物在聚合材料领域也具有相关性。Matsumoto(2001年)和Yamada等人(1993年)将其用于全脂环聚酰亚胺的合成,为材料科学的进步做出了贡献(Matsumoto, 2001)(Yamada et al., 1993)。

5. 燃料成分分析

此外,Bermeshev等人(2019年)分析了双环[2.2.1]庚烷-2-醇衍生物作为液体火箭发动机燃烧室燃料成分的潜在用途,突显了其在航空航天工程中的重要性(Bermeshev et al., 2019)。

安全和危害

作用机制

Target of Action

Bicyclo[2.2.1]heptan-2-ol, also known as Norborneol or Norbornyl alcohol , is a complex organic compound The specific targets of Bicyclo[22Similar compounds have been found to interact with various receptors in in vitro studies .

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22It has been found that similar compounds can undergo biotransformation into corresponding lactones . This suggests that Bicyclo[2.2.1]heptan-2-ol might also be involved in metabolic pathways related to lactone formation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Given its molecular weight of 1121696 , it is likely that this compound has good bioavailability and can be absorbed and distributed throughout the body.

Result of Action

The specific molecular and cellular effects of Bicyclo[22Based on its potential to undergo biotransformation into lactones , it might have effects related to these metabolites.

Action Environment

The action, efficacy, and stability of Bicyclo[2.2.1]heptan-2-ol can be influenced by various environmental factors. For instance, the compound should be handled with care to avoid breathing in mist, gas, or vapors, and contact with skin and eyes should be avoided .

属性

IUPAC Name |

bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTYQMYDIHMKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030874 | |

| Record name | 2-Norbornanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptan-2-ol | |

CAS RN |

1632-68-4, 497-36-9, 497-37-0 | |

| Record name | Norborneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | endo-Bicyclo(2.2.1)heptan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Norborneol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | endo-Norborneol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norborneol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Norbornanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-bicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Bicyclo[2.2.1]heptan-2-ol?

A1: Bicyclo[2.2.1]heptan-2-ol has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.

Q2: Are there different isomers of Bicyclo[2.2.1]heptan-2-ol?

A2: Yes, Bicyclo[2.2.1]heptan-2-ol exists as both endo and exo isomers, and each isomer can be chiral. Research often focuses on specific isomers, such as (1R,2S,4R)-2-(2-hydroxy-3-(2-hydroxyphenyl)benzyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol [] or (1S-endo)-Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,acetate [].

Q3: Can Bicyclo[2.2.1]heptan-2-ol derivatives act as catalysts?

A3: Yes, certain derivatives, particularly chiral amino alcohols derived from Bicyclo[2.2.1]heptan-2-ol, have shown potential as catalysts in asymmetric synthesis. For example, 1,7,7-trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol has been investigated for its ability to control the enantioselective addition of organozinc reagents to aldehydes [].

Q4: How do structural modifications to Bicyclo[2.2.1]heptan-2-ol impact its reactivity?

A4: The position and orientation of substituents on the bicyclic ring system significantly influence reactivity. For example, the pyrolysis of acetates of different methyl-substituted Bicyclo[2.2.1]heptan-2-ol isomers yields distinct product distributions, highlighting the importance of stereochemistry in elimination reactions [].

Q5: How does the structure of Bicyclo[2.2.1]heptan-2-ol relate to its potential as a nucleoside building block?

A5: The rigid bicyclic structure of Bicyclo[2.2.1]heptan-2-ol makes it a valuable scaffold for developing conformationally locked carbocyclic nucleosides. Researchers have synthesized various derivatives by introducing amino and hydroxymethyl groups at specific positions, enabling the attachment of purine or pyrimidine bases [, ].

Q6: What analytical techniques are used to study Bicyclo[2.2.1]heptan-2-ol and its derivatives?

A6: Researchers employ a range of techniques, including:

- GC-MS (Gas Chromatography-Mass Spectrometry): This method is widely used for identifying and quantifying Bicyclo[2.2.1]heptan-2-ol and related compounds in complex mixtures, such as essential oils [, , , , , , , ].

- Pyrolysis-GC/MS: This technique helps analyze the thermal degradation products of Bicyclo[2.2.1]heptan-2-ol derivatives, offering insights into their stability and potential applications [].

- Capillary Electrophoresis (CE) and CE-MS: These techniques are particularly useful for separating and characterizing chiral Bicyclo[2.2.1]heptan-2-ol derivatives, especially in the context of asymmetric catalysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

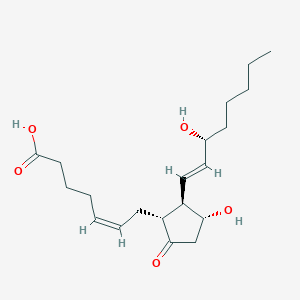

![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)